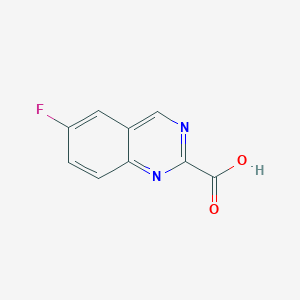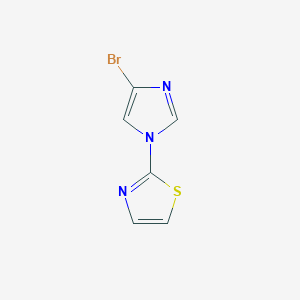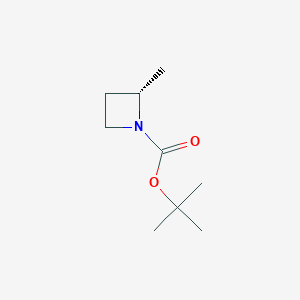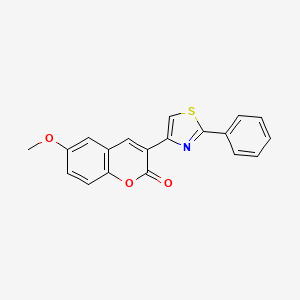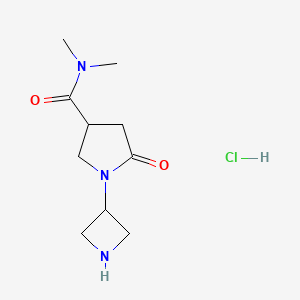
1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of azetidines.
Preparation Methods
. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require the presence of a photocatalyst and UV light to drive the cycloaddition process. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity, as well as scaling up the process for commercial use .
Chemical Reactions Analysis
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmacological agent due to its unique structural features. In medicine, it may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. In industry, it can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as azetidine derivatives and oxetane derivatives. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. For example, azetidine derivatives are known for their pharmacological properties, while oxetane derivatives are often used in materials science .
Similar Compounds::- Azetidine derivatives
- Oxetane derivatives
- Imidazole derivatives
Properties
Molecular Formula |
C10H18ClN3O2 |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-12(2)10(15)7-3-9(14)13(6-7)8-4-11-5-8;/h7-8,11H,3-6H2,1-2H3;1H |
InChI Key |
IJZRACLGEGZHLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)N(C1)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


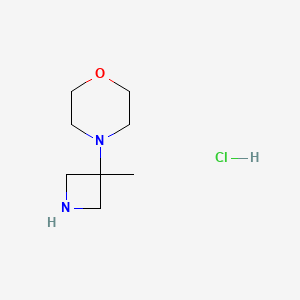
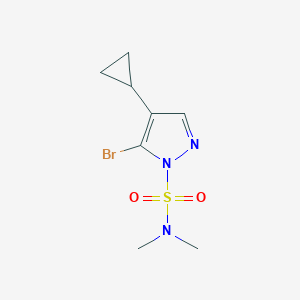
![[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716519.png)


![8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716532.png)
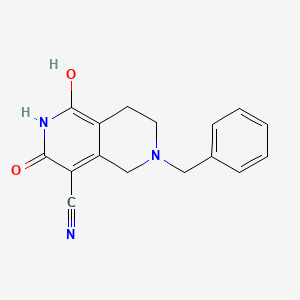
![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)

